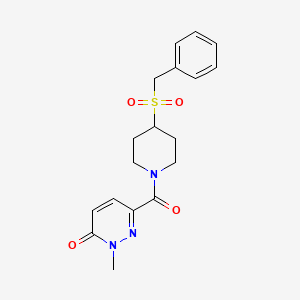

![molecular formula C22H21N5O2 B2681721 3-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-苯乙基丙酰胺 CAS No. 946312-45-4](/img/structure/B2681721.png)

3-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-苯乙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

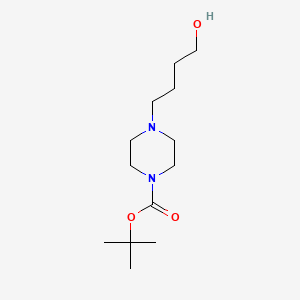

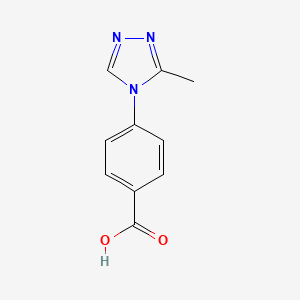

“3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against cancer cells .

Synthesis Analysis

The synthesis of these compounds involves the treatment of aminopyrazole with acetic anhydride, which affords pyrazolopyrimidines . Further treatment with appropriate amines in the presence of TEA results in the final product .

Molecular Structure Analysis

The molecular structure of these compounds has been studied using X-ray crystallography . The structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of carboxamide with some aromatic aldehydes in the presence of iodine . This reaction proceeds via the formation of compound 24 .

科学研究应用

杀虫和抗菌潜力

吡唑并嘧啶衍生物已被合成并评估其杀虫和抗菌潜力。研究发现,该类化合物对某些昆虫和微生物菌株表现出显着的活性。例如,研究表明,该类化合物对粉虱科昆虫和选定的微生物具有显着的活性,表明其在开发新的杀虫剂和抗菌剂中具有潜在的用途 (Deohate & Palaspagar, 2020)。

抗癌和抗炎药

一系列新型吡唑并嘧啶衍生物已被合成,并显示出具有抗癌和抗炎特性。这些化合物已针对包括 HCT-116 和 MCF-7 在内的各种癌细胞系进行了评估,并显示出有希望的结果。此外,一些衍生物已表现出显着的抗 5-脂氧合酶活性,表明其在治疗癌症和炎症性疾病方面具有潜力 (Rahmouni et al., 2016)。

抗菌活性

对吡唑并嘧啶化合物的研究也揭示了它们作为抗菌剂的潜力。已合成各种衍生物并测试了它们对多种细菌和真菌的活性。一些化合物显示出高水平的活性,与现有的抗菌剂相当甚至优于现有的抗菌剂,表明它们在对抗传染病方面很有用 (Azab, Youssef, & El-Bordany, 2013)。

未来方向

The future directions for these compounds could involve further optimization of their structures to enhance their anticancer activity and selectivity for EGFR and ErbB2 kinases . Additionally, further studies could be conducted to evaluate their safety profile and potential for clinical development as anticancer agents.

属性

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-20(23-13-11-17-7-3-1-4-8-17)12-14-26-16-24-21-19(22(26)29)15-25-27(21)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKFJYPVZCHRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)